molecular formula C25H21ClN4O7 B10901401 N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10901401
M. Wt: 524.9 g/mol
InChI Key: ZLSDTEKICKURFW-JEWDTPKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a nitrobenzylidene moiety, and a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process:

    Formation of the Benzylidene Hydrazone: The initial step involves the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Dimethoxyphenyl Acetyl Chloride: The hydrazone is then reacted with 2,5-dimethoxyphenyl acetyl chloride in the presence of a base, such as triethylamine, to form the intermediate product.

    Final Condensation: The intermediate is further condensed with benzoyl chloride under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s potential as an enzyme inhibitor or a ligand for receptor binding is of interest. Its structural features suggest it could interact with biological macromolecules, influencing their activity.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It could also serve as a precursor for dyes or pigments.

Mechanism of Action

The mechanism by which N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro and hydroxy groups could participate in hydrogen bonding or electrostatic interactions, while the aromatic rings might engage in π-π stacking with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-3-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-1-(4-dimethylaminophenyl)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(1Z)-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1-(2,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

The uniqueness of N-[(1Z)-3-[(2E)-2-(5-chloro-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide lies in its specific combination of functional groups and structural features. The presence of both chloro and nitro groups, along with the dimethoxyphenyl moiety, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H21ClN4O7

Molecular Weight

524.9 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H21ClN4O7/c1-36-19-8-9-22(37-2)16(11-19)12-20(28-24(32)15-6-4-3-5-7-15)25(33)29-27-14-17-10-18(26)13-21(23(17)31)30(34)35/h3-14,31H,1-2H3,(H,28,32)(H,29,33)/b20-12-,27-14+

InChI Key

ZLSDTEKICKURFW-JEWDTPKZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)\NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.